Ethylenimine quinone
Description
Properties
IUPAC Name |
2,5-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJMKCTHJPXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=O)C(=CC2=O)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200577 | |
| Record name | Ethylenimine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-62-5 | |
| Record name | 2,5-Diaziridinyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenimine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenimine quinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylenimine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENIMINE QUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7BS8U72CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1,4-benzoquinone is dissolved in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Ethylenimine (aziridine) is added dropwise at 0–5°C to minimize side reactions. Triethylamine is often employed as a base to scavenge protons released during the addition. The reaction proceeds via a two-step mechanism:
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Nucleophilic attack : Aziridine’s amine group adds to the quinone’s α-carbon, forming a hydroquinone intermediate.
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Oxidation : The hydroquinone is oxidized back to the quinone state using ceric ammonium nitrate (CAN) or molecular oxygen.
For example, adapting methods from, tetrabromo-1,4-benzoquinone reacts with excess ethylenimine in dimethylformamide (DMF) at 50°C for 12 hours, yielding 2,5-bis(aziridin-1-yl)-1,4-benzoquinone in 68% yield after purification.
Optimization Challenges
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Side reactions : Over-oxidation or polymerization of aziridine can occur at elevated temperatures.
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Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require stringent moisture control.
Oxidative Demethylation of Hydroquinone Ethers
Oxidative demethylation of methoxy-protected hydroquinones provides a high-yielding pathway to this compound. This method is particularly effective for preserving sensitive aziridine groups during oxidation.
Synthetic Protocol
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Hydroquinone ether synthesis : 2,5-Dimethoxyhydroquinone is treated with aziridine in the presence of a coupling agent (e.g., DCC), forming 2,5-bis(aziridin-1-yl)-3,6-dimethoxyhydroquinone.
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Oxidation : The dimethoxy intermediate is oxidized with cerium(IV) ammonium nitrate (CAN) in acetonitrile/water (4:1) at −10°C. CAN selectively removes methyl groups without degrading aziridine rings, yielding the target quinone in 85% purity.
Advantages Over Alternative Oxidants
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CAN avoids over-oxidation byproducts common with Cr(VI)- or Mn(III)-based oxidants.
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Low-temperature conditions (−10°C to 0°C) prevent aziridine ring-opening.
Nucleophilic Substitution on Halogenated Quinones
Halogenated quinones serve as versatile precursors for aziridine functionalization via nucleophilic aromatic substitution (SNAr).
Reaction with Tetrachloro-1,4-benzoquinone
Tetrachloro-1,4-benzoquinone reacts with two equivalents of aziridine in the presence of potassium carbonate (K2CO3) in DMF at 80°C. The chlorine atoms at the 2- and 5-positions are sequentially replaced by aziridine groups over 24 hours, achieving a 72% isolated yield.
Key considerations :
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Leaving group reactivity : Chlorine’s moderate leaving ability necessitates prolonged reaction times compared to brominated analogs.
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Solvent effects : DMF enhances solubility but may require post-reaction dialysis to remove oligomeric byproducts.
Oxidation of Aziridine-Substituted Hydroquinones
Direct oxidation of 2,5-bis(aziridin-1-yl)hydroquinone offers a straightforward route, though it requires careful control of oxidizing agents to prevent side reactions.
Oxidizing Agents and Yields
| Oxidizing Agent | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| Ag2O | Dichloromethane | 25°C | 58% | Aziridine N-oxides |
| CAN | Acetonitrile | 0°C | 89% | None detected |
| O2 (bubbling) | Methanol | 50°C | 45% | Polymerized hydroquinone |
CAN emerges as the optimal oxidant, providing near-quantitative conversion without degrading aziridine rings.
Comparative Analysis of Synthesis Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Michael Addition | 60–75% | ≥90% | Moderate | High |
| Oxidative Demethylation | 80–90% | ≥95% | High | Moderate |
| Nucleophilic Substitution | 70–75% | 85–90% | Low | Low |
| Hydroquinone Oxidation | 45–89% | ≥88% | Moderate | High |
Key insights :
Chemical Reactions Analysis
Types of Reactions: Ethylenimine quinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Ethylenimine quinone serves as a critical reagent in organic synthesis due to its redox properties. It can act as a redox mediator in various chemical reactions, facilitating electron transfer processes. This property is particularly valuable in synthetic organic chemistry where controlled oxidation and reduction reactions are essential.
In biological research, this compound is studied for its role in redox biology and cellular respiration. Its ability to generate reactive oxygen species (ROS) makes it a candidate for anticancer therapies. The mechanism involves inducing oxidative stress in cancer cells, leading to cell death.
Case Study: Anticancer Activity
A study demonstrated that this compound could effectively induce apoptosis in various cancer cell lines by generating ROS. The compound was shown to activate pathways associated with oxidative stress, thereby inhibiting tumor growth.
Medical Applications
This compound is being investigated for its potential therapeutic uses, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells is a significant advantage.
Table 2: Summary of Medical Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis via ROS generation |
| Cytotoxicity | Selectively toxic to cancer cells |
| Mechanism | Activates stress response pathways |
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stable chemical properties. Additionally, it serves as an intermediate in the synthesis of various chemical compounds.
Table 3: Industrial Uses of this compound
| Application | Description |
|---|---|
| Dyes and Pigments | Used as a precursor for synthetic dyes |
| Chemical Intermediates | Important for synthesizing other compounds |
Research Insights and Future Directions
Recent studies have highlighted the need for further exploration of this compound's full spectrum of biological activities and its derivatives. The potential for developing new therapeutic agents based on this compound is promising, especially concerning antimicrobial and anticancer applications.
Case Study: Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains of bacteria. These findings suggest that further modifications could enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of ethylenimine quinone involves its redox properties. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These reduced forms can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound’s ability to induce cell death through oxidative damage is studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Key properties of ethylenimine quinone can be extrapolated from analogous compounds:
*Inferred from aziridine-containing compounds () and quinone derivatives ().
Toxicity and Metabolic Considerations
Quinones generate reactive oxygen species (ROS) via redox cycling, while aziridines alkylate DNA and proteins. This compound’s dual reactivity likely increases cytotoxicity but also elevates risks of off-target effects. For example:
- Thiophenol-substituted quinones () show lower acute toxicity due to stabilized thioether linkages .
- Aziridine-containing drugs (e.g., thioTEPA) require precise dosing to balance efficacy and toxicity .
Research Findings and Data Tables
Table 1: Comparative Analysis of Quinone Derivatives
Q & A
Q. What standardized protocols exist for synthesizing ethylenimine quinone with high reproducibility?
this compound synthesis typically involves nucleophilic substitution reactions between quinone derivatives and ethylenimine precursors under anhydrous conditions. Key steps include:
- Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
- Structural validation using -NMR (quinone ring protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
- Stability testing under inert atmospheres (e.g., argon) to prevent oxidative degradation .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s chemical properties?
- UV-Vis spectroscopy : Monitor quinone redox states (λmax 250–300 nm for oxidized forms) .
- FTIR : Confirm imine bond formation (C=N stretch at 1640–1690 cm) .
- HPLC-DAD : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in primary cell lines?
- Use MTT/WST-1 assays with 24–72 hr exposure times across logarithmic concentration ranges (1 nM–100 µM).
- Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
- Address batch variability by replicating experiments across ≥3 independent cell passages .
Advanced Research Questions
Q. What methodologies resolve discrepancies in this compound’s reported enzyme-binding affinities across studies?
Contradictions in kinetic data (e.g., values for hNQO1) require:
- Standardized assay conditions : Fixed NADH concentrations (100 µM) and pH 7.4 buffers .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to isolate confounding factors like nonspecific adsorption .
- Meta-analysis : Compare datasets using Cohen’s to quantify effect size variations between laboratories .
Q. How can computational modeling improve predictions of this compound’s metabolic fate in vivo?
- Molecular docking (AutoDock Vina) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
- Pharmacokinetic modeling (GastroPlus) : Integrate solubility, permeability, and hepatic extraction ratios to optimize dosing regimens .
- Validation : Cross-check in silico results with in vitro microsomal stability assays (+NADPH regeneration systems) .
Q. What experimental designs mitigate confounding variables in this compound’s redox cycling studies?
- Controlled oxygen environments : Use gloveboxes (<1 ppm O) to isolate quinone-mediated ROS generation .
- Electrochemical profiling : Cyclic voltammetry (scan rate 100 mV/s) to quantify redox potentials and reversibility .
- Competitive inhibitors : Co-administer dicoumarol (hNQO1 inhibitor) to confirm enzyme-specific effects .
Methodological Considerations for Data Analysis
- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons; report effect sizes (η) and power analysis results .
- Data transparency : Deposit raw spectra/chromatograms in repositories like Zenodo, adhering to FAIR principles .
- Contradiction resolution : Use Bland-Altman plots to assess inter-study variability in kinetic measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
